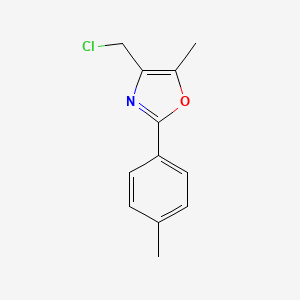

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTOUJFUSUPWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408091 | |

| Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137090-44-9 | |

| Record name | 4-(Chloromethyl)-2-(4-methylphenyl)-5-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137090-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core structure of numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Functionalized oxazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of various substituents on the oxazole core allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific trisubstituted oxazole, 4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, a versatile intermediate for further chemical elaboration in drug discovery programs.

Synthetic Strategy: A Modern Approach to the Robinson-Gabriel Synthesis

The construction of the 2,4,5-trisubstituted oxazole core is most classically achieved through the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. This venerable reaction remains a robust and reliable method for accessing a wide variety of oxazole derivatives.[1][2][3] This guide outlines a proposed multi-step synthesis of this compound, commencing with readily available starting materials.

The overall synthetic workflow is depicted below:

Diagram 1: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the α-Acylamino Ketone Precursor

The cornerstone of this synthetic approach is the preparation of the key intermediate, an appropriately substituted α-acylamino ketone.

Step 1: Synthesis of N-(1-hydroxypropan-2-yl)-4-methylbenzamide

The synthesis commences with the acylation of 2-amino-1-propanol with p-toluoyl chloride. This reaction is a standard amide bond formation.[4][5][6]

Experimental Protocol:

-

Dissolve 2-amino-1-propanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluoyl chloride (1.05 eq.) in the same solvent to the cooled mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-hydroxypropan-2-yl)-4-methylbenzamide.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Step 2: Oxidation to N-(1-oxopropan-2-yl)-4-methylbenzamide

The secondary alcohol of the hydroxy amide is then oxidized to the corresponding ketone. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation or side reactions.

Experimental Protocol:

-

Dissolve N-(1-hydroxypropan-2-yl)-4-methylbenzamide (1.0 eq.) in a suitable solvent like DCM.

-

Add a mild oxidizing agent such as Dess-Martin periodinane (1.2 eq.) or pyridinium chlorochromate (PCC) (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction and work up according to the specific oxidizing agent used. For Dess-Martin periodinane, this typically involves the addition of a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash, dry, and concentrate to afford the crude N-(1-oxopropan-2-yl)-4-methylbenzamide.

-

Purify by column chromatography.

Step 3: Synthesis of N-(1-chloro-3-oxobutan-2-yl)-4-methylbenzamide

A plausible, though less common, alternative approach to the α-acylamino ketone involves the reaction of 4-methylbenzamide with 1,3-dichloroacetone. This reaction would directly install the chloro- and keto-functionalities.[7][8]

Experimental Protocol (Hypothetical):

-

In a suitable reaction vessel, combine 4-methylbenzamide (1.0 eq.) and 1,3-dichloroacetone (1.1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (1.5 eq.), to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate N-(1-chloro-3-oxobutan-2-yl)-4-methylbenzamide.

Part 2: Cyclodehydration to Form the Oxazole Ring

With the key α-acylamino ketone in hand, the final step is the Robinson-Gabriel cyclodehydration to construct the oxazole ring.

Experimental Protocol:

-

To the purified N-(1-chloro-3-oxobutan-2-yl)-4-methylbenzamide (1.0 eq.), add a dehydrating agent. Common reagents for this transformation include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[2]

-

Heat the reaction mixture, with the temperature depending on the chosen dehydrating agent (e.g., 80-120 °C for PPA or reflux for POCl₃ in a suitable solvent).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction mixture by pouring it onto ice.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel or by recrystallization to obtain a pure, crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following section details the expected analytical data based on the structure and data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

| Appearance | Expected to be a solid at room temperature. |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for the target molecule are predicted based on the analysis of similar structures.[7]

¹H NMR (Expected Chemical Shifts in CDCl₃):

-

Aromatic Protons (p-tolyl group): Two doublets in the range of δ 7.2-8.0 ppm, integrating to 2H each, corresponding to the AA'BB' system of the para-substituted phenyl ring.

-

Chloromethyl Protons (-CH₂Cl): A singlet at approximately δ 4.6-4.8 ppm, integrating to 2H.

-

Oxazole Methyl Protons (-CH₃): A singlet at approximately δ 2.4-2.6 ppm, integrating to 3H.

-

Tolyl Methyl Protons (-CH₃): A singlet at approximately δ 2.4 ppm, integrating to 3H.

¹³C NMR (Expected Chemical Shifts in CDCl₃):

-

Oxazole Carbons:

-

C2 (attached to the p-tolyl group): ~161 ppm

-

C4 (attached to the chloromethyl group): ~148 ppm

-

C5 (attached to the methyl group): ~138 ppm

-

-

p-Tolyl Carbons:

-

Quaternary carbon attached to the oxazole ring: ~125 ppm

-

Aromatic CH carbons: ~126-130 ppm

-

Quaternary carbon attached to the methyl group: ~142 ppm

-

-

Chloromethyl Carbon (-CH₂Cl): ~37 ppm

-

Methyl Carbons (-CH₃):

-

Oxazole methyl: ~11 ppm

-

Tolyl methyl: ~21 ppm

-

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z 221, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 223 with approximately one-third the intensity of the M⁺ peak is expected.

-

Major Fragments:

-

Loss of a chlorine atom: [M - Cl]⁺ at m/z 186.

-

Loss of the chloromethyl group: [M - CH₂Cl]⁺ at m/z 172.

-

Formation of the p-tolyl cation: [C₇H₇]⁺ at m/z 91.

-

Cleavage of the oxazole ring can lead to various smaller fragments.

-

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

C=N stretch (oxazole ring): ~1650-1600 cm⁻¹

-

C=C stretch (aromatic and oxazole rings): ~1600-1450 cm⁻¹

-

C-O-C stretch (oxazole ring): ~1100-1000 cm⁻¹

-

C-H stretch (aromatic and alkyl): ~3100-2850 cm⁻¹

-

C-Cl stretch: ~800-600 cm⁻¹

The following diagram illustrates the key steps in the characterization workflow:

Sources

- 1. chemscene.com [chemscene.com]

- 2. revmedmilitar.sld.cu [revmedmilitar.sld.cu]

- 3. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 8. rsc.org [rsc.org]

"physical and chemical properties of 4-(Chloromethyl)-5-methyl-2-(p-tolyl)oxazole"

A Comprehensive Technical Guide to 4-(Chloromethyl)-5-methyl-2-(p-tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its core physical and chemical properties, spectroscopic profile, and inherent reactivity, with a focus on its utility as a versatile building block. Detailed, field-tested protocols for characterization are provided, alongside a discussion of its applications in drug discovery. This guide is intended to equip researchers and drug development professionals with the critical knowledge required for the effective handling, characterization, and strategic implementation of this compound in complex synthetic workflows.

Introduction and Strategic Importance

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules.[1] Their unique electronic properties and ability to participate in various biological interactions make them privileged structures in drug discovery.[1] 4-(Chloromethyl)-5-methyl-2-(p-tolyl)oxazole (Figure 1) is a strategically important intermediate, distinguished by its trifunctional nature: the stable 2,5-disubstituted oxazole core, the nucleophilic-susceptible chloromethyl group at the 4-position, and the tunable p-tolyl moiety.

The chloromethyl group, in particular, serves as a reactive handle, enabling facile derivatization through nucleophilic substitution reactions. This feature allows for the convenient introduction of diverse functional groups, making it an invaluable precursor for constructing libraries of complex molecules for high-throughput screening and lead optimization in drug development programs.

Figure 1: Chemical Structure of 4-(Chloromethyl)-5-methyl-2-(p-tolyl)oxazole

Experimental Protocol: ¹H NMR Characterization

This section provides a detailed, self-validating protocol for the acquisition and analysis of a ¹H NMR spectrum, a fundamental step in verifying the identity and purity of the title compound.

Objective: To obtain a high-resolution ¹H NMR spectrum of 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole to confirm its structural integrity.

Materials:

-

Sample of 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pasteur Pipette

-

NMR Spectrometer (e.g., 400 MHz Bruker Avance) [2][3] Methodology:

-

Sample Preparation:

-

Rationale: Proper sample preparation is crucial for obtaining sharp, well-resolved peaks. The deuterated solvent prevents a large, interfering solvent signal.

-

Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS.

-

Agitate the vial gently to ensure the sample is fully dissolved. A clear, homogenous solution should be formed.

-

Transfer the solution into a clean NMR tube.

-

-

Spectrometer Setup:

-

Rationale: Standard setup ensures reproducibility and accurate chemical shift referencing.

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth.

-

Insert the sample into the NMR magnet.

-

Load standard acquisition parameters for a proton experiment.

-

-

Data Acquisition:

-

Rationale: Locking, tuning, and shimming are essential for field stability and homogeneity, which directly impacts spectral resolution.

-

Locking: The spectrometer will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

-

Tuning/Matching: The probe must be tuned to the proton frequency to ensure maximum signal sensitivity.

-

Shimming: The magnetic field is homogenized by adjusting the shim coils. This is the most critical step for achieving sharp lineshapes. An automated shimming routine is typically sufficient.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-second relaxation delay).

-

-

Data Processing and Analysis:

-

Rationale: Proper processing ensures the data is accurately represented for interpretation.

-

Apply Fourier Transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure matches the expected profile (see Section 2.2).

-

Diagram 2: Workflow for NMR Characterization

Applications in Drug Discovery

The true value of 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole lies in its application as a versatile building block for synthesizing more complex, biologically active molecules. The oxazole core is a known bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.

Its primary use is in the construction of compound libraries where the chloromethyl group is reacted with a diverse set of nucleophiles (e.g., amines, phenols, thiols). This strategy allows for the rapid exploration of the chemical space around a core scaffold, a cornerstone of modern medicinal chemistry. For example, reaction with a primary amine would yield a secondary amine linkage, a common motif in many drug molecules, connecting the oxazole core to another pharmacophore.

Safety and Handling

As a chlorinated organic compound, 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole should be handled with appropriate care in a well-ventilated chemical fume hood. [4]

-

Hazards: It is classified as harmful if swallowed (H302). [5]It may cause skin, eye, and respiratory irritation. [5]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [4]

References

-

(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

-

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key structural component in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[2] The unique electronic properties and the ability of the oxazole ring to participate in various non-covalent interactions allow for its effective binding to a diverse range of enzymes and receptors.[1][2] Consequently, oxazole derivatives have been successfully developed as therapeutic agents for a multitude of diseases. The versatility of the oxazole core, which allows for substitution at multiple positions, makes it an attractive scaffold for the rational design of novel drug candidates with fine-tuned pharmacological profiles.[1] This guide focuses on a specific trisubstituted oxazole, 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, and its analogs, exploring their synthesis, chemical reactivity, and potential as a foundation for new therapeutic agents.

Synthesis of the Core Scaffold: 4-(Chloromethyl)-5-methyl-2-(aryl)-1,3-oxazole

The synthesis of the 4-(chloromethyl)-5-methyl-2-(aryl)-1,3-oxazole core is a critical first step in the exploration of its chemical and biological properties. While a variety of methods exist for the synthesis of substituted oxazoles, a common approach for this particular scaffold involves a multi-step sequence starting from readily available aromatic aldehydes.[1][3] The general synthetic strategy is outlined below.

General Synthetic Pathway

Caption: General synthetic workflow for 4-(chloromethyl)-5-methyl-2-(aryl)-1,3-oxazole.

Detailed Experimental Protocol (Adapted for this compound)

This protocol is adapted from established methods for the synthesis of the phenyl analog, 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole.[1] The reaction conditions are expected to be highly similar for the p-tolyl derivative.

Step 1: Formation of the α-acylamino ketone intermediate

A solution of p-tolualdehyde in a suitable solvent such as 1,4-dioxane is treated with a source of hydrogen chloride at a controlled temperature, typically around 20°C. This is followed by the addition of an appropriate acylating agent and a nitrogen source to form the key α-acylamino ketone intermediate. The specific reagents and conditions for this step can vary, but the fundamental transformation involves the formation of a new carbon-nitrogen bond and subsequent acylation.

Step 2: Cyclodehydration to the Oxazole Ring

The crude α-acylamino ketone intermediate is then subjected to cyclodehydration to form the oxazole ring. A common reagent for this transformation is a dehydrating agent such as phosphorus oxychloride (trichlorophosphate) in an inert solvent like chloroform. The reaction mixture is typically heated to reflux to drive the cyclization to completion. After an appropriate reaction time, the mixture is cooled and subjected to an aqueous workup to quench the reagents and remove inorganic byproducts. The crude product is then extracted into an organic solvent, dried, and concentrated. Purification by column chromatography on silica gel yields the desired this compound.

Physicochemical and Spectroscopic Characterization

The unambiguous identification of this compound is essential. Below are the expected and reported properties for this compound and its close phenyl analog.

| Property | This compound | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole |

| CAS Number | 137090-44-9 | 103788-61-0[1] |

| Molecular Formula | C₁₂H₁₂ClNO | C₁₁H₁₀ClNO[1] |

| Molecular Weight | 221.68 g/mol | 207.66 g/mol [1] |

| Physical Form | Solid | Not specified |

| ¹H NMR (Expected) | δ (ppm): ~2.4 (s, 3H, Ar-CH₃), ~2.5 (s, 3H, oxazole-CH₃), ~4.6 (s, 2H, CH₂Cl), ~7.2-7.8 (m, 4H, Ar-H) | δ (ppm): ~2.5 (s, 3H, oxazole-CH₃), ~4.6 (s, 2H, CH₂Cl), ~7.4-8.0 (m, 5H, Ar-H) |

| ¹³C NMR (Expected) | δ (ppm): ~12 (oxazole-CH₃), ~21 (Ar-CH₃), ~36 (CH₂Cl), ~126-140 (aromatic and oxazole carbons), ~161 (oxazole C2) | δ (ppm): ~12 (oxazole-CH₃), ~36 (CH₂Cl), ~126-135 (aromatic and oxazole carbons), ~161 (oxazole C2) |

Note: The NMR data is predicted based on known chemical shifts for similar structures and will require experimental verification.

The Chloromethyl Group: A Handle for Analog Synthesis

The 4-(chloromethyl) group is a key reactive handle on the oxazole scaffold, allowing for the synthesis of a diverse library of analogs through nucleophilic substitution reactions.[4] This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery. The reactivity of the chloromethyl group is analogous to that of a benzylic chloride, making it susceptible to displacement by a wide range of nucleophiles.[4]

General Nucleophilic Substitution Workflow

Caption: General workflow for the synthesis of analogs via nucleophilic substitution.

Protocol for Amine Analog Synthesis

Objective: To synthesize 4-(aminomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole derivatives.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Anhydrous potassium carbonate (1.5 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in anhydrous DMF, add the desired amine and potassium carbonate.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amine analog.

This protocol can be adapted for a variety of nucleophiles, including thiols and alcohols, to generate a diverse library of compounds for biological screening.[4]

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of 2,4,5-trisubstituted oxazoles has demonstrated a wide range of promising pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the potential of 2,4,5-trisubstituted oxazoles as anticancer agents. Their antiproliferative effects have been observed against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell growth and survival.

Anti-inflammatory Properties

Certain substituted oxazole derivatives have shown potential as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Antimicrobial and Anti-biofilm Activity

The oxazole scaffold has also been explored for its antimicrobial properties. Some derivatives have shown activity against a range of bacterial and fungal pathogens. Notably, recent research has focused on the ability of certain oxazole-containing compounds to inhibit the formation of biofilms, which are a major contributor to antibiotic resistance and chronic infections.[5]

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:

-

Synthesis and Characterization: Detailed reporting of the synthesis and full spectroscopic characterization of the title compound and its analogs is crucial for reproducibility and further studies.

-

Biological Screening: A comprehensive biological evaluation of a library of analogs against a panel of cancer cell lines, inflammatory markers, and microbial strains is warranted.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR will guide the rational design of more potent and selective derivatives.

-

Mechanism of Action Studies: Investigating the precise molecular targets and mechanisms of action will provide a deeper understanding of the therapeutic potential of this class of compounds.

Conclusion

This compound is a versatile chemical entity with significant potential for the development of new therapeutics. Its straightforward synthesis and the reactivity of the chloromethyl group provide a robust platform for the generation of diverse chemical libraries. Based on the established biological activities of the broader class of 2,4,5-trisubstituted oxazoles, further investigation into the pharmacological properties of this specific scaffold and its derivatives is highly encouraged.

References

-

ResearchGate. The synthesis of the 4-(chloromethyl)-2-phenyloxazoles intermediates... Available from: [Link]

- Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Google Patents. WO2000073288A1 - Method for preparing 5-substituted oxazoles.

- AVESİS. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen. Available from: https://avesis.kku.edu.tr/yayin/a5818817-640c-407b-832f-a0349c25359b/crystal-structure-and-hirshfeld-surface-analysis-of-4-4-chlorophenyl-5-methyl-3-4-2-methylphen

-

SpectraBase. Oxazole. Available from: [Link]

- Google Patents. CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole.

-

PubMed Central. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available from: [Link]

- Google Patents. CA1107743A - Preparation of 4-methyl-5-chloromethyl-imidazole.

-

PubChem. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Available from: [Link]

- Google Patents. US6333414B1 - Process for the synthesis of trisubstituted oxazoles.

- Google Patents. Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.

-

ResearchGate. Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. Available from: [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. Available from: [Link]

-

PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available from: [Link]

-

ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available from: [Link]

-

MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]

Sources

- 1. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of its solubility in common organic solvents, adhering to internationally recognized standards. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound, a critical parameter for formulation, bioavailability, and various applications.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems.[1][2] In drug development, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2] Poor solubility can hinder formulation development, leading to challenges in achieving desired therapeutic concentrations.[2][3] Beyond pharmaceuticals, in materials science and synthetic chemistry, understanding a compound's solubility is essential for reaction optimization, purification, and the development of new materials.[4]

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a robust framework for its assessment.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound provides significant insights into its expected solubility in various organic solvents.

Molecular Structure:

-

Core Heterocycle: The 1,3-oxazole ring is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom.[4][5] The presence of these heteroatoms introduces polarity and the potential for hydrogen bonding, particularly with protic solvents.[6]

-

Substituents:

-

The 4-methylphenyl (p-tolyl) group at the 2-position is predominantly nonpolar and will contribute to solubility in nonpolar or moderately polar solvents.

-

The 5-methyl group is a small, nonpolar alkyl group.

-

The 4-(chloromethyl) group introduces a polar C-Cl bond, which can participate in dipole-dipole interactions.

-

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the solubility of this compound in different classes of organic solvents:[7][8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The oxazole ring's heteroatoms can act as hydrogen bond acceptors, suggesting moderate solubility in these solvents.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The compound's overall polarity, arising from the oxazole ring and the chloromethyl group, suggests good solubility in these solvents through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the large, nonpolar 4-methylphenyl group and the methyl group suggests that there will be some solubility in these solvents, although it may be limited by the polar oxazole core.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and are often excellent solvents for a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents.

A summary of the predicted qualitative solubility is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the oxazole ring. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Strong dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low to Moderate | Van der Waals forces with the aromatic and alkyl groups. |

| Chlorinated | Dichloromethane, Chloroform | High | Favorable interactions with the overall molecular structure. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility.[2]

Principle of the Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the compound in the chosen solvent at a constant temperature.[2] An excess of the solid compound is agitated in the solvent for a sufficient period to ensure that equilibrium is reached.[9] The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. uspnf.com [uspnf.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. â©1236⪠Solubility Measurements [doi.usp.org]

A Comprehensive Technical Guide to the Stability and Storage of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

This document provides an in-depth technical analysis of the stability, storage, and handling of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows. The guidance herein is synthesized from established chemical principles and available safety and handling data to ensure the integrity of the material and the validity of experimental outcomes.

Section 1: Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a substituted oxazole core.[1] Its utility in synthetic chemistry is largely dictated by the reactivity of the chloromethyl group, which serves as a key functional handle for subsequent chemical modifications.[1] Understanding the inherent properties of this molecule is the first step toward ensuring its long-term stability.

Caption: Figure 1: Chemical Structure of the Topic Compound

Table 1: Key Physicochemical and Safety Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 137090-44-9 | [2] |

| Molecular Formula | C₁₂H₁₂ClNO | [1][2] |

| Molecular Weight | 221.68 g/mol | [2] |

| Physical Form | Solid | |

| Hazard Statements | H302 (Harmful if swallowed) | [2][3] |

| Signal Word | Warning | [2] |

| Typical Shelf Life | 1095 days (3 years) under optimal conditions |[2] |

Section 2: Core Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the electrophilic nature of the carbon atom in the chloromethyl group (-CH₂Cl). This group is a reactive leaving group, making the compound susceptible to nucleophilic substitution reactions. This is the primary consideration for preventing degradation.

Primary Degradation Pathway: Hydrolysis

The most common degradation pathway in a standard laboratory environment is hydrolysis. The presence of atmospheric or solvent-trace moisture can lead to the nucleophilic substitution of the chloride atom by a hydroxyl group. This reaction produces the corresponding alcohol derivative, 4-(Hydroxymethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, and hydrochloric acid (HCl). The generation of HCl can, in turn, catalyze further degradation.

Caption: Figure 2: Primary Hydrolysis Degradation Pathway

Incompatibilities and Other Stability Concerns

-

Nucleophiles: Beyond water, other nucleophiles such as amines, alcohols, and thiols will readily react with the chloromethyl group.[1] It is critical to avoid storing this compound with or using solvents containing these functional groups unless a reaction is intended.

-

Strong Bases: The presence of a strong base can promote elimination reactions or enhance the rate of nucleophilic attack.

-

Heat: Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride and nitrogen oxides.[4] Avoid exposure to high temperatures.

Section 3: Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is paramount to preserving the chemical integrity of this compound.

Long-Term Storage (Months to Years)

For long-term storage, the primary goal is to mitigate exposure to moisture.

-

Temperature: Store in a cool, dry place. While some suppliers state room temperature is acceptable, storage in a refrigerator (2-8°C) is a more conservative and recommended approach for maximizing shelf life.[2][5]

-

Atmosphere: The container must be tightly sealed to prevent moisture ingress.[4][5] For maximum protection, storing the vial inside a desiccator containing a drying agent (e.g., silica gel) is best practice.

-

Light: Store in an amber vial or in a dark location to prevent potential photodegradation.

Short-Term and In-Use Handling

-

Equilibration: Before opening, always allow the container to equilibrate to room temperature.[6] This crucial step prevents atmospheric moisture from condensing on the cold solid.

-

Weighing and Aliquoting: Perform these actions in a controlled, low-humidity environment if possible. If the compound is to be used over an extended period, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.

-

Personal Protective Equipment (PPE): Due to its hazard profile, proper PPE is mandatory. This includes:

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

Section 4: Experimental Protocols for Stability Assessment

To ensure the quality of the compound, particularly if it has been stored for a long time or under suboptimal conditions, a stability assessment is recommended. The cornerstone of this assessment is a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Protocol 4.1: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the workflow for developing an analytical method capable of separating the parent compound from its potential degradation products.

Caption: Figure 3: Workflow for HPLC Method Development

Methodology:

-

Solubility and UV Spectra: Determine the compound's solubility in common HPLC solvents (e.g., acetonitrile, methanol). Prepare a dilute solution and obtain a UV-Visible spectrum to determine the wavelength of maximum absorbance (λ-max) for detection.

-

Column and Mobile Phase Selection: Start with a standard reverse-phase column (e.g., C18, 150 x 4.6 mm). Screen mobile phase combinations, such as Acetonitrile/Water and Methanol/Water.

-

Gradient Elution: Develop a gradient method (e.g., 10% to 90% organic solvent over 20 minutes) to ensure that both the relatively nonpolar parent compound and any more polar degradants (like the hydroxymethyl derivative) are eluted from the column.

-

Method Validation: Perform a forced degradation study to prove the method's specificity.

Protocol 4.2: Forced Degradation Study

This study intentionally stresses the compound to generate degradation products, which are then analyzed by the HPLC method developed above to confirm it can separate them from the parent peak.

Table 2: Conditions for Forced Degradation Study

| Stress Condition | Reagent/Condition | Time | Objective |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 24-48 hours | To simulate acidic conditions and force hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH | 2-8 hours | To simulate alkaline conditions and force hydrolysis. |

| Oxidation | 3% H₂O₂ | 24 hours | To test susceptibility to oxidation. |

| Thermal Stress | 60°C (in solution) | 48 hours | To assess the impact of heat on stability. |

| Photostability | High-intensity light | 24 hours | To assess the impact of light exposure. |

Procedure:

-

Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL).

-

Expose each solution to one of the stress conditions listed in Table 2. Include a control sample protected from stress.

-

After the exposure time, neutralize the acid and base samples as needed.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze all samples using the developed HPLC method. The method is considered "stability-indicating" if clean separation is observed between the parent peak and all degradation peaks.

Section 5: Summary of Recommendations

Table 3: Quick Reference for Storage and Handling

| Parameter | Recommendation | Rationale |

|---|---|---|

| Storage Temp. | 2-8°C (Recommended) or Cool Room Temp. | Minimizes degradation kinetics. |

| Environment | Dry, Dark | Prevents hydrolysis and potential photodegradation. |

| Container | Tightly sealed, amber glass vial | Excludes moisture and light. |

| Handling | In fume hood with full PPE | Ensures operator safety from inhalation and contact. |

| Before Use | Equilibrate container to room temperature | Prevents water condensation on the compound. |

| Incompatibilities | Water, Alcohols, Amines, Strong Bases | The chloromethyl group is highly reactive towards nucleophiles. |

Section 6: References

-

Vertex AI Search Result 1. (Source for CAS, formula, MW, storage temp, shelf life, hazards)

-

Greenbook.net. (2001-01-19). MATERIAL SAFETY DATA SHEET. (Source for PPE and handling)

-

Fluorochem. (2024-12-19). Safety Data Sheet. (Source for storage, handling, and PPE)

-

Thermo Fisher Scientific. (2025-12-24). SAFETY DATA SHEET. (Source for PPE, handling, and decomposition hazards)

-

Sigma-Aldrich. This compound. (Source for CAS, formula, MW, physical form, hazards)

-

Biosynth. (2019-10-17). Safety Data Sheet. (Source for handling and storage temperature equilibration)

-

ChemicalBook. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis. (General compound information)

-

Chemsrc. 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole. (General compound information)

-

ChemicalBook. 33162-05-9(4-(CHLOROMETHYL)-2-(4-METHYLPHENYL)-1,3-OXAZOLE) Product Description. (General compound information)

-

Smolecule. This compound. (Source for chemical properties and reactivity)

-

ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. (General information on related structures)

-

PubChem. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. (Source for hazard information on a closely related structure)

-

BLDpharm. 33162-05-9|4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole. (General compound information)

-

Hit2Lead. This compound. (Source for CAS, MW, physical form, storage temp)

Sources

- 1. Buy this compound | 137090-44-9 [smolecule.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. biosynth.com [biosynth.com]

- 7. assets.greenbook.net [assets.greenbook.net]

A Comprehensive Technical Guide to the Safe Handling of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Introduction: The oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional materials. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a key synthetic intermediate, valued for its reactive chloromethyl group that allows for further molecular elaboration. However, this same reactivity, which makes it a valuable building block, also presents specific handling hazards. This guide provides a comprehensive overview of the known and potential hazards associated with this compound and outlines robust safety protocols and best practices for its use in a research and development setting. It is designed for professionals who will be handling this chemical, emphasizing a proactive approach to safety through understanding the underlying chemical principles of its reactivity and toxicity.

Section 1: Chemical Profile and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's identity and physical characteristics.

| Property | Value | Source |

| Chemical Name | This compound | Internal Data |

| CAS Number | 137090-44-9 | |

| Molecular Formula | C₁₂H₁₂ClNO | |

| Molecular Weight | 221.68 g/mol | |

| Physical Form | Solid | |

| Storage Class | 11 - Combustible Solids |

Section 2: Hazard Identification and In-Depth Risk Assessment

The primary documented hazard for this compound is acute oral toxicity. However, an expert assessment based on its chemical structure—specifically the presence of a chloromethyl group—warrants a more stringent and cautious approach. Structurally similar compounds exhibit significant irritation and damage potential.

GHS Classification

The Globally Harmonized System (GHS) provides a starting point for risk assessment.

| Hazard Class | Hazard Code | Description | Pictogram | Signal Word | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [1] |

Expert Analysis: Beyond the Label

The documented H302 hazard code should be considered the minimum level of risk. The chloromethyl group (-CH₂Cl) is a potent electrophile and a known structural alert for alkylating activity. Alkylating agents can react with biological nucleophiles, such as DNA and proteins, leading to cellular damage and toxicity.

Therefore, it is scientifically prudent to assume this compound poses the following risks, which are common for analogous structures[2][3]:

-

Skin Irritation/Corrosion (Potential H315/H314): Direct contact may cause significant irritation or chemical burns.

-

Serious Eye Damage (Potential H318): As a lachrymator, contact with the eyes can cause immediate pain, tearing, and potentially severe, irreversible damage.[4]

-

Respiratory Irritation (Potential H335): Inhalation of the solid dust can irritate the respiratory tract.[2]

-

Skin Sensitization (Potential H317): Repeated exposure may lead to an allergic skin reaction.[3]

Section 3: The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This systematic approach ensures multiple layers of protection for the researcher.

Caption: The Hierarchy of Controls prioritizes systematic safety measures.

Engineering Controls

The primary objective of engineering controls is to isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing and transferring, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are promptly diluted and removed.

-

Safety Stations: A fully functional eyewash station and safety shower must be immediately accessible in the work area.[5]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be worn at all times when handling the compound.

-

Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses with side shields do not provide a sufficient seal to protect against fine powders or splashes.[3]

-

Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use. For extended procedures, consider double-gloving. After handling, remove gloves properly and wash hands immediately with soap and water.[3][6]

-

Protective Clothing: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing is impermeable to prevent skin contact.[3]

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a validated Standard Operating Protocol (SOP) is essential for ensuring reproducible and safe experimental outcomes.

Caption: Step-by-step workflow for safe handling of the compound.

Step-by-Step Methodology

-

Preparation:

-

Before entering the lab, ensure you are wearing the appropriate PPE as described in Section 3.2.

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Designate a specific area within the hood for the handling of this compound to prevent cross-contamination.

-

-

Weighing and Transfer:

-

Perform all weighing operations on a tared weigh boat or paper inside the fume hood.

-

Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust.

-

To transfer the weighed solid to the reaction vessel, gently tap or fold the weigh paper to guide the solid. Do not "dump" it in a manner that creates an airborne plume.

-

-

Reaction Setup:

-

Add the compound to the reaction solvent slowly. If the reaction is exothermic, ensure adequate cooling is in place before addition.

-

Once the transfer is complete, cap the reaction vessel immediately.

-

-

Decontamination and Waste Disposal:

-

All equipment that has come into contact with the compound (spatulas, weigh boats, etc.) must be decontaminated. Rinse with an appropriate solvent (e.g., acetone or ethanol) inside the fume hood, collecting the rinse into a designated hazardous waste container.

-

Dispose of contaminated materials and excess reagent in a clearly labeled, sealed hazardous waste container in accordance with institutional and local regulations.[4]

-

Section 5: Emergency Response Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

-

Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, have them drink half a liter of water.[3] Seek immediate medical attention.

-

Spill Management:

-

Evacuate the immediate area.

-

If the spill is small and you are trained to do so, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

-

For large spills, evacuate the laboratory and contact your institution's emergency response team.

-

Section 6: Storage and Disposal

Proper long-term management of the chemical is a final, critical safety component.

Storage

-

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

The designated storage area should be away from incompatible materials, such as strong oxidizing agents.

-

Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Disposal

-

This material and its container must be disposed of as hazardous waste.

-

Do not dispose of this chemical down the drain or in general waste.

-

Follow all federal, state, and local environmental regulations for chemical waste disposal.[4]

References

-

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem. (URL: [Link])

-

4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole | Chemsrc. (URL: [Link])

-

Safety data sheet - Ultracur3D® FL 300 - Carl ROTH. (URL: [Link])

-

Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone - Cole-Parmer. (URL: [Link])

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. file.bldpharm.com [file.bldpharm.com]

"mechanism of formation of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole"

An In-depth Guide to the Formation of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole: Mechanism and Synthesis

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis.[1] Its unique electronic and structural properties make it a cornerstone for the development of novel therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and antiproliferative properties.[1][2] The synthesis of 2,4,5-trisubstituted oxazoles, such as this compound, is of particular interest as it allows for a high degree of functionalization, enabling the fine-tuning of pharmacological profiles.[3]

This technical guide provides a comprehensive examination of the predominant mechanism for the formation of this compound. We will delve into the causality behind the synthetic strategy, present a detailed, step-by-step reaction mechanism, and provide an authoritative experimental protocol grounded in established chemical principles.

Core Synthetic Strategy: The Robinson-Gabriel Synthesis

The most direct and well-established method for constructing the 2,4,5-trisubstituted oxazole core of the target molecule is the Robinson-Gabriel synthesis . This powerful reaction involves the acid-catalyzed cyclodehydration of an α-acylamino ketone precursor.[4][5] First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method remains a robust and reliable choice due to the relative accessibility of the required starting materials.[4]

The overall transformation can be summarized as follows: an appropriately substituted α-acylamino ketone undergoes an intramolecular cyclization followed by the elimination of water to yield the aromatic oxazole ring.

Part I: The Key Precursor: N-(3-chloro-2-oxobutan-1-yl)-4-methylbenzamide

The logic of the Robinson-Gabriel synthesis dictates that the final substitution pattern of the oxazole is determined by the structure of the α-acylamino ketone precursor. For our target molecule:

-

The 2-(4-methylphenyl) group originates from the acyl moiety, specifically from 4-methylbenzamide or its activated form, 4-methylbenzoyl chloride.

-

The 5-methyl and 4-(chloromethyl) groups originate from the α-amino ketone portion, which would be 1-amino-3-chlorobutan-2-one .

The synthesis of the precursor, N-(3-chloro-2-oxobutan-1-yl)-4-methylbenzamide, is typically achieved via the acylation of 1-amino-3-chlorobutan-2-one hydrochloride with 4-methylbenzoyl chloride in the presence of a base to neutralize the HCl formed during the reaction.

Part II: The Cyclodehydration Mechanism

The crucial step is the conversion of the α-acylamino ketone precursor to the oxazole. This transformation is typically promoted by strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[6] The mechanism proceeds through several distinct, acid-catalyzed steps.

An isotopic labeling study using ¹⁸O has definitively shown that the oxygen atom from the amide carbonyl is incorporated into the oxazole ring, while the oxygen from the ketone carbonyl is eliminated as water.[7] This finding is critical for understanding the true mechanistic pathway.

The detailed mechanism is as follows:

-

Protonation of the Ketone Carbonyl: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by the acid catalyst. This step significantly increases the electrophilicity of the ketone carbon.

-

Intramolecular Nucleophilic Attack: The electron-rich oxygen of the amide carbonyl acts as an intramolecular nucleophile, attacking the now highly electrophilic ketone carbon. This attack results in the formation of a five-membered ring intermediate, a protonated 2,5-dihydroxy-2,5-dihydro-1,3-oxazole (a hydroxyoxazoline).

-

Proton Transfer: A proton is transferred from the amide oxygen to the ketone's hydroxyl group, preparing it to be a good leaving group (water).

-

Dehydration: The lone pair on the ring nitrogen atom assists in the elimination of a water molecule. This dehydration step is the key driving force for the reaction and results in the formation of a resonance-stabilized oxazolium cation.

-

Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst or a water molecule) abstracts the proton from the nitrogen atom, regenerating the catalyst and yielding the final aromatic this compound product.

Below is a visualization of this mechanistic pathway.

Part III: Experimental Protocol

This protocol is a representative procedure for the Robinson-Gabriel synthesis of a 2,4,5-trisubstituted oxazole.

Reaction Parameters

| Parameter | Value | Rationale |

| Starting Material | N-(3-chloro-2-oxobutan-1-yl)-4-methylbenzamide | Provides the necessary C, N, and O atoms and substituent pattern. |

| Catalyst/Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Acts as both a catalyst for protonation and a strong dehydrating agent. |

| Solvent | None (neat) or a high-boiling inert solvent | H₂SO₄ often serves as the solvent; inert solvents can be used for control. |

| Temperature | 80 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. |

| Reaction Time | 2 - 6 hours | Typically sufficient for the reaction to proceed to completion. |

| Typical Yield | Moderate to Good | The reaction is generally robust, but yields can be substrate-dependent.[3] |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the α-acylamino ketone precursor, N-(3-chloro-2-oxobutan-1-yl)-4-methylbenzamide (1.0 equivalent).

-

Addition of Acid: Carefully and slowly add concentrated sulfuric acid (approx. 5-10 equivalents) to the flask while stirring. The addition is exothermic and should be performed in an ice bath to control the initial temperature rise.

-

Heating: Once the addition is complete, heat the reaction mixture to 100 °C using an oil bath. Maintain this temperature with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the acidic mixture onto crushed ice in a large beaker. This will precipitate the crude product and dilute the strong acid.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous sodium hydroxide (NaOH) until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by column chromatography on silica gel to afford the pure this compound.

Part IV: Alternative Synthetic Considerations

While the Robinson-Gabriel synthesis is highly effective, other methods for constructing the oxazole ring exist, including:

-

Van Leusen Reaction: Involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). While versatile, it is more commonly used for oxazoles without substitution at the 2-position unless a more complex isocyanide is used.[3]

-

Fischer Oxazole Synthesis: A classic method using cyanohydrins and aldehydes under anhydrous acidic conditions. It is generally more suited to different substitution patterns than the one required here.[3]

-

Hantzsch Oxazole Synthesis: A reaction between an α-haloketone and a primary amide. This is mechanistically related to the Hantzsch thiazole synthesis.[8] This could be a viable alternative, reacting 4-methylbenzamide with 1,3-dichloro-2-butanone.

The Robinson-Gabriel approach is often preferred for 2,4,5-trisubstituted oxazoles of this type due to its straightforward nature and the direct correlation between the precursor structure and the final product.

Conclusion

The formation of this compound is most effectively and logically achieved through the Robinson-Gabriel synthesis. This classic method relies on the acid-catalyzed cyclodehydration of the corresponding α-acylamino ketone precursor. The mechanism is a well-understood, stepwise process involving protonation, intramolecular cyclization, and a final dehydration step to form the stable aromatic oxazole ring. The robustness of this reaction and the accessibility of the required precursors make it a cornerstone strategy for medicinal chemists and drug development professionals working to create novel, highly functionalized oxazole-based compounds.

References

-

Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954–2958. [Link]

-

Li, Z., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-5. [Link]

-

Xie, H., Yuan, D., & Ding, M.-W. (2012). Preparation of 2,4,5-Trisubstituted Oxazoles. ACS Publications. [Link]

-

Li, Y., et al. (2019). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. Organic Letters, 21(8), 2609–2612. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [Link]

-

Toni Divela. (2025). Robinson-Gabriel synthesis of oxazoles. YouTube. [Link]

-

Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Blanc chloromethylation. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Blanc chloromethylation. Wikipedia. [Link]

-

ChemSynthesis. (2025). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis. [Link]

-

Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Durham University. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. synarchive.com [synarchive.com]

Methodological & Application

Application Notes and Protocols: 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole as a Versatile Building Block for Bioactive Molecules

Introduction: The Strategic Value of the Substituted Oxazole Scaffold

The 1,3-oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutics. The subject of this guide, 4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole , is a particularly valuable building block. The chloromethyl group at the 4-position serves as a highly reactive "synthetic handle," enabling facile derivatization through nucleophilic substitution reactions.[2] This allows for the systematic introduction of diverse functionalities, a crucial strategy in structure-activity relationship (SAR) studies for the optimization of lead compounds.[3] The 2-p-tolyl and 5-methyl substituents provide additional points for molecular recognition and can influence the overall lipophilicity and pharmacokinetic profile of the resulting molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this versatile building block in the construction of potentially bioactive molecules.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 137090-44-9 | [3][4] |

| Molecular Formula | C₁₂H₁₂ClNO | [4][5] |

| Molecular Weight | 221.68 g/mol | [4][5] |

| Appearance | Solid | |

| InChI | InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | [5] |

| SMILES | CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl |

Safety and Handling:

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 2: Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Data extrapolated from the safety information for the closely related analog, 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole.[6]

Synthesis of the Building Block

Caption: Proposed synthetic workflow for the target building block.

Protocol 1: Synthesis of this compound

Materials:

-

1-(p-tolyl)propan-2-one

-

Ammonia

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Paraformaldehyde

-

Hydrogen chloride (gas or solution in dioxane)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Amidation: React 1-(p-tolyl)propan-2-one with a suitable aminating agent (e.g., ammonia followed by reduction or a more direct method) to form 1-amino-1-(p-tolyl)propan-2-one.

-

Acetylation: Acetylate the resulting amine with acetic anhydride to yield N-(1-(p-tolyl)-2-oxopropyl)acetamide.

-

Cyclization (Robinson-Gabriel): Carefully add the N-(1-(p-tolyl)-2-oxopropyl)acetamide to concentrated sulfuric acid with cooling. The mixture is stirred until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring onto ice and neutralized with a base to afford 4,5-dimethyl-2-(p-tolyl)oxazole.

-

Chloromethylation: Dissolve the 4,5-dimethyl-2-(p-tolyl)oxazole and paraformaldehyde in a suitable solvent like DCM. Bubble hydrogen chloride gas through the solution or add a solution of HCl in dioxane. The reaction is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods. While the specific spectra for the title compound are not publicly available, the following data for a closely related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenoxy)methyl]phenyl}-1,2-oxazole, can be used for comparison.[1]

Table 3: Exemplary Spectroscopic Data for a Structurally Similar Oxazole Derivative

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 2.29 (s, 3H), 2.39 (s, 3H), 5.07 (s, 2H), 7.05 (d, J = 8.4 Hz, 2H), 7.15–7.25 (m, 5H), 7.27 (d, J = 8.8 Hz, 2H), 7.38 (d, J = 7.6 Hz, 1H), 7.47 (d, J = 8.4 Hz, 2H) |

| ¹³C NMR | 11.21, 18.42, 67.98, 113.96, 114.97, 120.84, 125.77, 128.15, 128.59, 128.86, 129.43, 130.12, 131.44, 132.57, 134.58, 136.64, 159.49, 160.09, 166.93 |

Note: These data are for a different but structurally related molecule and should be used for guidance only.

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its reactivity towards nucleophiles, enabling the introduction of the oxazole moiety into a larger molecular framework.

N-Alkylation: Synthesis of Amine Derivatives

The reaction with primary and secondary amines provides a straightforward route to 4-(aminomethyl)-5-methyl-2-(p-tolyl)oxazole derivatives. These compounds are of interest as potential kinase inhibitors and receptor modulators.

Caption: Workflow for the N-alkylation of amines.

Protocol 2: General Procedure for N-Alkylation

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Potassium carbonate (2.0 equivalents) or Triethylamine (2.0 equivalents)

-

Anhydrous dimethylformamide (DMF) or acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of the amine in DMF or CH₃CN, add the base (potassium carbonate or triethylamine).

-

Add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

O-Alkylation: Synthesis of Ether Derivatives

Phenols and alcohols can be used as nucleophiles to form the corresponding ether linkage. Oxazole-containing aryl ethers have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties.

Protocol 3: General Procedure for O-Alkylation

Materials:

-

This compound

-

Phenol or alcohol (1.1 equivalents)

-

Potassium carbonate or sodium hydride (1.2 equivalents)

-

Anhydrous DMF or acetone

Procedure:

-

To a solution of the phenol or alcohol in DMF or acetone, add the base (potassium carbonate or sodium hydride) at 0 °C.

-

Stir the mixture for 15-30 minutes, then add a solution of this compound.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous work-up and extraction as described in Protocol 2.

-

Purify the product by column chromatography.